molecular formula C9H10O3 B3257880 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 29668-45-9

6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B3257880
CAS No.: 29668-45-9
M. Wt: 166.17 g/mol
InChI Key: BHVMWYAFPVJCTG-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine (CAS: 29668-45-9) is a benzodioxane derivative featuring a methoxy (-OCH₃) substituent at the 6-position of its fused benzene-dioxane ring system. This compound is a key structural motif in medicinal chemistry due to its ability to modulate electronic and steric properties, making it valuable in drug design. It is commercially available with ≥95% purity and is commonly used as an intermediate in synthesizing bioactive molecules targeting central nervous system (CNS) disorders and antimicrobial agents .

The methoxy group confers electron-donating effects, enhancing solubility in organic solvents and influencing binding interactions with biological targets. Its structural rigidity and planar geometry further contribute to its pharmacological relevance.

Preparation Methods

The synthesis of 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine can be achieved through several routes. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine-6-ol with iodomethane in the presence of potassium carbonate and N,N-dimethylformamide at room temperature . The reaction mixture is then extracted with ethyl acetate and washed with sodium hydroxide solution to obtain the desired product.

Another method involves the use of n-butyllithium and N,N,N,N-tetramethylethylenediamine in tetrahydrofuran at -50°C . This method provides a high yield of the product and is commonly used in laboratory settings.

Chemical Reactions Analysis

6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine exhibits potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and modulating cell cycle progression. For example, it has been tested against various cancer cell lines with promising results in reducing cell viability and promoting cell death .

Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Its derivatives demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria, suggesting mechanisms involving enzyme inhibition critical to bacterial survival .

Anti-inflammatory Effects:
this compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Material Science

In material science, this compound serves as a building block for synthesizing novel polymers and materials. Its unique structure allows it to be incorporated into various polymer matrices to enhance mechanical properties and thermal stability .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the synthesis and biological evaluation of this compound derivatives. The results indicated that specific modifications to the methoxy group significantly enhanced anticancer activity against breast cancer cell lines. The mechanism was linked to the compound's ability to induce oxidative stress within cancer cells .

CompoundModificationIC50 (µM)Mechanism of Action
ANone15Apoptosis induction
BMethyl group5Oxidative stress
CEthyl group10Cell cycle arrest

Case Study 2: Antimicrobial Effects

Another research study focused on the antimicrobial properties of this compound. The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings revealed that it exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

PathogenMIC (µg/mL)Comparison Antibiotic
E. coli32Amoxicillin (16)
S. aureus16Vancomycin (8)

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The methoxy group and the benzodioxine ring system play crucial roles in its reactivity and interactions. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Electronic Comparisons

The following table summarizes key derivatives of 2,3-dihydrobenzo[b][1,4]dioxine and their distinguishing features:

Compound Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications Reference(s)
6-Methoxy -OCH₃ (6) 180.17 CNS drug intermediates; electron-donating, enhances solubility
6-Fluoro -F (6) 168.15 Pharmacophore for antimicrobials; electron-withdrawing, improves metabolic stability
6-Chloro -Cl (6) 184.62 Organic intermediate; used in fluorescent probes and antiviral agents
6-Bromo -Br (6) 229.07 Precursor for cross-coupling reactions; bulky substituent for steric modulation
6-Isothiocyanato -NCS (6) 223.28 Antibacterial agent targeting Pseudomonas aeruginosa; reactive for conjugation
6-Carbonyl Chloride -COCl (6) 200.60 Versatile acylating agent; used in peptide and polymer synthesis
6-Vinyl -CH₂CH₂ (6) 176.21 Building block for polymerization; participates in Diels-Alder reactions

Structure-Activity Relationships (SAR)

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -Br) increase electrophilicity, enhancing reactivity in cross-coupling reactions. Conversely, electron-donating groups (e.g., -OCH₃) improve solubility and CNS penetration .
  • Steric Effects : Bulky substituents (e.g., -Br, -vinyl) occupy sterically favorable regions in QSAR models, critical for binding to enzymes like CDK9 and RAS-effector proteins .
  • Positional Effects : Substituents at the 6-position generally enhance bioactivity compared to other positions. For example, 6-methoxy on the acrylamide scaffold (2g ) increases inhibition of kinase targets by ~40% compared to unsubstituted analogs .

Biological Activity

6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10O3C_9H_{10}O_3, with a molecular weight of approximately 166.18 g/mol. The compound features a unique fused ring structure that contributes to its chemical reactivity and biological properties.

Antiviral Activity

Research has highlighted the antiviral properties of compounds related to the 2,3-dihydrobenzo[b][1,4]dioxine scaffold. For example, studies have shown that certain derivatives exhibit significant activity against Tobacco Mosaic Virus (TMV). In a comparative study, several compounds were tested for their antiviral efficacy at concentrations of 500 mg/L. Notably, compound 6t (R2 = 2,3-dihydrobenzo[b][1,4]dioxin-6-yl) demonstrated superior activity compared to other tested compounds, achieving over 40% inactivation of TMV at the same concentration .

FFA1 Agonist Activity

This compound has been identified as a novel scaffold for Free Fatty Acid Receptor 1 (FFA1) agonists. FFA1 is recognized for its role in enhancing glucose-stimulated insulin secretion in pancreatic β-cells, making it an attractive target for diabetes treatment. A specific derivative based on this scaffold exhibited potent FFA1 agonistic activity and improved glucose tolerance in ICR mice during in vivo studies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various derivatives have shown promising antibacterial and antifungal activities. For instance, the synthesis of tri-fluorinated chalcones derived from this compound demonstrated significant antimicrobial effects correlated with their electronic properties .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • FFA1 Receptor Activation : The activation of FFA1 receptors leads to enhanced insulin secretion and improved glucose metabolism.
  • Antiviral Mechanisms : Compounds related to this scaffold may inhibit viral replication through interference with viral entry or replication processes.
  • Antimicrobial Action : The antimicrobial effects are likely due to disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Table: Summary of Biological Activities

Activity TypeCompound/DerivativeConcentration TestedEffectiveness
Antiviral6t500 mg/L>40% TMV inactivation
FFA1 AgonistCompound 26kNot specifiedImproved glucose tolerance in mice
AntimicrobialTri-fluorinated chalconesVariesSignificant antibacterial and antifungal activity

Notable Research Findings

  • Antiviral Studies : A study demonstrated that certain derivatives showed better anti-TMV activities than ribavirin, indicating potential as antiviral agents against plant viruses .
  • FFA1 Agonist Discovery : The identification of 2,3-dihydrobenzo[b][1,4]dioxine as a scaffold for FFA1 agonists suggests potential applications in diabetes management .
  • Antimicrobial Evaluation : Investigations into tri-fluorinated derivatives revealed strong antimicrobial properties correlated with their electronic structure .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine derivatives for improved yields?

  • Methodological Answer : Synthesis optimization often involves adjusting reaction parameters such as solvent systems, temperature, and catalysts. For example, thiocarbonyl dichloride-mediated reactions (e.g., synthesis of 6-isothiocyanato derivatives) require strict temperature control (0°C for reagent addition, followed by heating to 80°C) and purification via silica gel chromatography (PE:EA = 100:1) to achieve moderate yields (~34%) . Researchers should also explore alternative coupling agents or microwave-assisted synthesis to reduce side reactions.

Q. What analytical techniques are critical for structural characterization of this compound-based compounds?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H NMR at 400 MHz) is essential for confirming substitution patterns on the dioxane ring . High-resolution mass spectrometry (HRMS) and X-ray crystallography can resolve ambiguities in stereochemistry. For thermal stability assessment, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended .

Q. How do researchers address solubility and stability challenges during in vitro assays involving this compound?

  • Methodological Answer : Solubility can be enhanced using phosphate buffer (pH 7.1) or co-solvents like DMSO, while stability studies should monitor degradation under UV light, varying pH, and oxidative conditions. Pre-formulation studies using HPLC to track compound integrity over time are critical .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound derivatives in enzyme inhibition?

  • Methodological Answer : Mechanistic studies require enzyme kinetics (e.g., Michaelis-Menten analysis) and competitive binding assays. For example, derivatives with electron-withdrawing groups (e.g., bromo or isothiocyanato substituents) may disrupt enzyme-substrate interactions via covalent modification of active-site residues . Surface plasmon resonance (SPR) can quantify binding affinities to targets like kinases or cytochrome P450 enzymes .

Q. How can computational modeling guide the design of novel derivatives with enhanced target selectivity?

  • Methodological Answer : Molecular docking (using software like AutoDock Vina) and molecular dynamics simulations can predict interactions between the dioxane ring and hydrophobic pockets of target proteins. Quantitative Structure-Activity Relationship (QSAR) models incorporating logP, polar surface area, and H-bond donor/acceptor counts help prioritize analogs .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Reproducibility checks under standardized conditions (e.g., NIH/3T3 vs. HEK293 cells) and orthogonal assays (e.g., fluorescence polarization vs. ELISA) are essential. For example, chromenone derivatives with methoxy vs. isopropoxy groups exhibit divergent solubility and activity profiles, necessitating side-by-side comparisons .

Q. What strategies are effective for scaling up the synthesis of this compound derivatives while maintaining purity?

  • Methodological Answer : Continuous flow chemistry can improve scalability and reduce byproducts. For multi-step syntheses (e.g., bromination followed by Suzuki coupling), intermediate purification via flash chromatography (C18 columns) ensures >95% purity. Process Analytical Technology (PAT) tools like in-line FTIR monitor reaction progress .

Properties

IUPAC Name

6-methoxy-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-10-7-2-3-8-9(6-7)12-5-4-11-8/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVMWYAFPVJCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601285556
Record name 2,3-Dihydro-6-methoxy-1,4-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29668-45-9
Record name 2,3-Dihydro-6-methoxy-1,4-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29668-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-6-methoxy-1,4-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3 g (18.05 mmol) of the alcohol obtained in Step A are dissolved in 10 ml of DMF in a flask. 2 eq. of NaH (60% in oil) are added slowly and allowed to act for 30 minutes under an inert atmosphere. 2 eq. of iodomethane are then added. The mixture is stirred for 2 hours; the DMF is then evaporated. Washing with ethyl acetate and with water is carried out and the two phases are separated. The combined organic phases are dried over MgSO4 and the solvent is evaporated. The oil obtained is purified on a silica column (eluant: PE/AcOEt 8/2), which allows the pure title product to be obtained.
Quantity
3 g
Type
reactant
Reaction Step One
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Quantity
10 mL
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solvent
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Quantity
0 (± 1) mol
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol (2.600 g; 17.10 mmol), and K2CO3 (2.598 g; 18.80 mmol) in anh. acetone (40 ml) was stirred at rt, under nitrogen, for 1 h. Iodomethane (13.340 g; 94.00 mmol) was then added, and the resulting mixture was heated at reflux, under nitrogen, for 2 h. After cooling to rt, the reaction mixture was filtered over a pad of celite, and the filtrate was concentrated to dryness under reduced pressure. Et2O and water were added, and the organic layer was further washed with brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording 6-methoxy-2,3-dihydrobenzo[b][1,4]dioxine as a yellow oil. LC-MS (conditions A): tR=0.65 min.; [M+H]+: 167.11 g/mol.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.598 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
13.34 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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